Di(anthracen-9-yl)(phenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(anthracen-9-yl)(phenyl)phosphane is a compound that features two anthracen-9-yl groups and one phenyl group attached to a phosphane (phosphorus) atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di(anthracen-9-yl)(phenyl)phosphane typically involves the reaction of anthracene derivatives with phenylphosphane. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling, to attach the anthracen-9-yl groups to the phosphorus atom . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Di(anthracen-9-yl)(phenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are often used.
Major Products
Oxidation: The major product is typically a phosphine oxide derivative.
Substitution: Depending on the substituents introduced, various anthracene or phenyl derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Di(anthracen-9-yl)(phenyl)phosphane has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its photophysical properties.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Chemistry: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Wirkmechanismus
The mechanism by which di(anthracen-9-yl)(phenyl)phosphane exerts its effects is primarily through its ability to participate in electronic interactions. The anthracene groups provide a conjugated system that can engage in π-π stacking interactions, while the phosphorus atom can coordinate with metals, influencing the electronic properties of the resulting complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(anthracen-9-yl)phosphane: Lacks the phenyl group, leading to different electronic properties.
Triphenylphosphane: Contains three phenyl groups instead of anthracene, resulting in different photophysical characteristics.
Uniqueness
Di(anthracen-9-yl)(phenyl)phosphane is unique due to the combination of anthracene and phenyl groups, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific light-emitting or electronic characteristics.
Eigenschaften
CAS-Nummer |
105643-86-5 |
---|---|
Molekularformel |
C34H23P |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
di(anthracen-9-yl)-phenylphosphane |
InChI |
InChI=1S/C34H23P/c1-2-16-28(17-3-1)35(33-29-18-8-4-12-24(29)22-25-13-5-9-19-30(25)33)34-31-20-10-6-14-26(31)23-27-15-7-11-21-32(27)34/h1-23H |
InChI-Schlüssel |
WZMLNMXNIVARFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=C3C=CC=CC3=CC4=CC=CC=C42)C5=C6C=CC=CC6=CC7=CC=CC=C75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.